(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid
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Overview
Description
(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The presence of the trifluoromethyl group and the piperidine ring in its structure contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative, which involves the reaction of piperidine with a trifluoromethylating agent under controlled conditions.
Etherification: The next step involves the etherification of the piperidine derivative with 4-hydroxybenzaldehyde to form the intermediate compound.
Aldol Condensation: The final step is an aldol condensation reaction between the intermediate compound and acrolein, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The presence of the trifluoromethyl group allows for nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group can enhance the compound’s binding affinity and specificity towards certain proteins or enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific proteins or enzymes is beneficial.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their thermal stability, chemical resistance, and mechanical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid: Unique due to its trifluoromethyl group and piperidine ring.
(Z)-3-(4-{2-[4-(Methyl)piperidino]ethoxy}phenyl)-2-propenoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
(Z)-3-(4-{2-[4-(Chloromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid: Contains a chloromethyl group, leading to different reactivity and properties.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, enhanced binding affinity, and greater chemical stability. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(Z)-3-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c18-17(19,20)14-7-9-21(10-8-14)11-12-24-15-4-1-13(2-5-15)3-6-16(22)23/h1-6,14H,7-12H2,(H,22,23)/b6-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQPQERWAOVMBJ-UTCJRWHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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